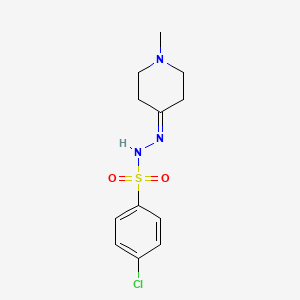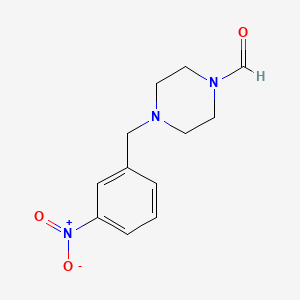![molecular formula C15H13F3N2OS B5766823 N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known by the name of AURORA KA-6563 and is a member of the thiourea class of compounds.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it is known to act as an inhibitor of various enzymes such as tyrosine kinases and topoisomerases. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been reported to modulate the immune system by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory cytokines in vitro and in vivo. In addition, it has been reported to exhibit antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is its ease of synthesis and high yield. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, diabetes, and inflammation. Another direction is to explore its potential as a building block for the synthesis of novel functional materials with unique properties. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to facilitate its use in aqueous solutions.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea involves the reaction of 3-methoxyaniline and 2-(trifluoromethyl)benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been evaluated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In material science, it has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and liquid crystals. In environmental science, it has been investigated for its potential use as a catalyst for the degradation of organic pollutants in water.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c1-21-11-6-4-5-10(9-11)19-14(22)20-13-8-3-2-7-12(13)15(16,17)18/h2-9H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKXDKYYWPCJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)
![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)


![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)

![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)

amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)